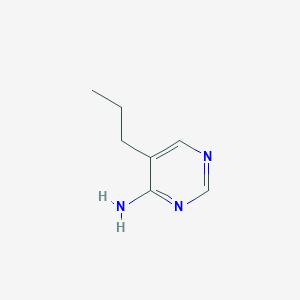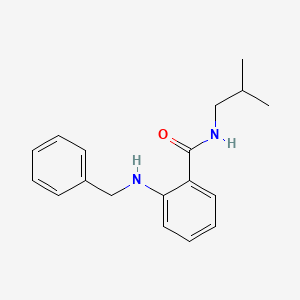![molecular formula C6H14Br2N2 B13099418 (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B13099418.png)
(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: is a bicyclic organic compound that features a diazabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentene derivative, followed by bromination to yield the dihydrobromide salt. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to efficient production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the bromide ions.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-Methyl-2,5-diazabicyclo[2.2.1]heptane: A similar compound with a different stereochemistry.
2,5-Diazabicyclo[2.2.1]heptane: A compound lacking the methyl group at the 2-position.
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride: A similar compound with a different counterion.
Uniqueness: (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific stereochemistry and the presence of the dihydrobromide salt. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C6H14Br2N2 |
|---|---|
Poids moléculaire |
274.00 g/mol |
Nom IUPAC |
(1R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
InChI |
InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5?,6-;;/m1../s1 |
Clé InChI |
WLUAJCSMROZCDP-PDLKQUIFSA-N |
SMILES isomérique |
CN1CC2C[C@@H]1CN2.Br.Br |
SMILES canonique |
CN1CC2CC1CN2.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


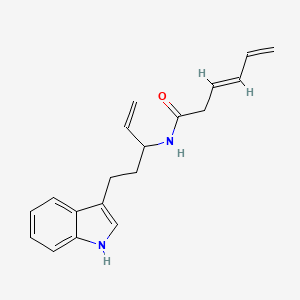
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
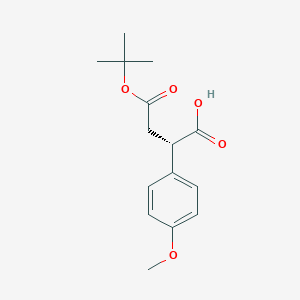
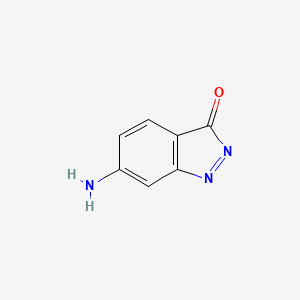
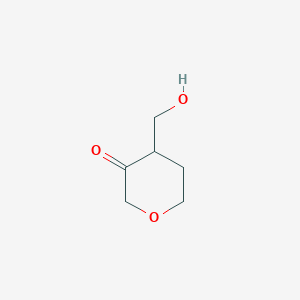
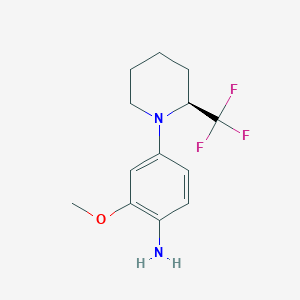
![7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13099366.png)

![3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13099369.png)
![6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
